N~1~,N~3~-bis(4-ethylphenyl)isophthalamide
Description
N¹,N³-Bis(4-ethylphenyl)isophthalamide is a bis-amide derivative of isophthalic acid, featuring two 4-ethylphenyl substituents on the amide nitrogen atoms. This compound belongs to a broader class of isophthalamide derivatives, which are characterized by their central aromatic dicarboxamide structure.
Isophthalamides are widely studied for their diverse applications, ranging from pharmaceuticals (e.g., anticancer agents, metal chelators) to industrial uses (e.g., polymer stabilizers). The 4-ethylphenyl groups in this compound likely influence its solubility, steric bulk, and electronic properties, which are critical for its functional performance.
Properties
IUPAC Name |
1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-8-12-21(13-9-17)25-23(27)19-6-5-7-20(16-19)24(28)26-22-14-10-18(4-2)11-15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPWKVBZGHMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(4-ethylphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-ethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
Isophthaloyl chloride+2(4-ethyl aniline)→N 1 ,N 3 -bis(4-ethylphenyl)isophthalamide+2HCl
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-bis(4-ethylphenyl)isophthalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Mechanistic Insights
2.1 Amide Bond Formation
The reaction proceeds via nucleophilic attack of the arylamine’s nitrogen on the carbonyl carbon of isophthaloyl chloride, followed by elimination of HCl. Coupling agents like EDC stabilize intermediates, reducing side reactions such as hydrolysis .
2.2 Role of Substituents
The 4-ethylphenyl groups influence reactivity through steric and electronic effects. Electron-donating groups (e.g., ethyl) may enhance nucleophilicity, while bulky substituents could hinder coupling efficiency.
Analytical Characterization
3.1 Spectroscopic Data
-
IR Spectroscopy : Amide carbonyl peaks (~1650 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .
-
NMR : Proton shifts for ethyl groups (~1.3–1.5 ppm) and aromatic protons (7.2–8.3 ppm) .
-
Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 336.3 g/mol for analogous compounds) .
3.2 Physical Properties
-
Melting Point : Typically ranges from 270–300°C, depending on substituents .
-
Solubility : Poor in water; soluble in polar aprotic solvents .
Potential Challenges
-
Steric Hindrance : Bulky ethyl groups may reduce reaction efficiency.
-
Hydrolysis : Isophthaloyl chloride is prone to hydrolysis, necessitating anhydrous conditions.
Data Table for Analogous Syntheses
Recommendations for Future Work
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of isophthalamide, including N~1~,N~3~-bis(4-ethylphenyl)isophthalamide, exhibit significant anticancer properties. A study demonstrated that compounds related to isophthalamide showed cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancers. The MTT assay revealed that certain derivatives had selective activity against tumor cells while maintaining safety profiles for normal cells .
Case Study: Cytotoxicity Evaluation
- Compound Tested : this compound
- Cell Lines : MCF7 (breast), Hep3B (liver), and HCT116 (colon)
- Method : MTT assay
- Findings : Showed significant cytotoxicity with a mechanism involving apoptosis and enzyme inhibition.
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for their antimicrobial efficacy. Studies have shown that these compounds possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl groups can enhance antibacterial potency .
Table 1: Antimicrobial Activity of Isophthalamide Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 25 µg/mL |
| 2 | Escherichia coli | 30 µg/mL |
| 3 | Pseudomonas aeruginosa | 40 µg/mL |
Material Science Applications
This compound can also serve as a building block for metal-organic frameworks (MOFs). These frameworks are utilized in gas adsorption and catalysis due to their porous nature and tunable structural properties. The compound acts as an organic linker that coordinates with metal ions, facilitating the formation of stable and functionalized MOFs.
Case Study: Synthesis of MOFs
- Synthesis Method : Condensation reaction with metal salts.
- Application : Gas storage and separation technologies.
- Outcome : Enhanced surface area and selectivity for specific gases.
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Short-term repeated dose toxicity studies have been conducted to determine the compound's safety in various biological models. These studies follow OECD guidelines to ensure comprehensive toxicity evaluation .
Table 2: Toxicological Findings
| Test Type | Result |
|---|---|
| OECD 407 (oral) | No observed adverse effects up to 1000 mg/kg |
| OECD 410 (dermal) | Mild irritation noted at high doses |
| OECD 414 (developmental) | No significant developmental toxicity observed |
Mechanism of Action
The mechanism of action of N1,N~3~-bis(4-ethylphenyl)isophthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N¹,N³-bis(4-ethylphenyl)isophthalamide with structurally or functionally related isophthalamide derivatives, focusing on substituent effects, applications, and key research findings.
Structural Analogs
2.1.1. N¹,N³-Bis(4-cyanophenyl)isophthalamide Derivatives
- Example: DJ-V-159 (N¹,N³-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide) Molecular Formula: C₂₉H₁₆F₆N₄O₂ Key Features: The presence of electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups enhances metabolic stability and binding affinity to biological targets. Application: Acts as a GPRC6A agonist, modulating energy metabolism pathways. Exhibits ≥98% purity and solubility in DMSO (2 mg/mL) .
2.1.2. N¹,N³-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
- Molecular Formula : C₂₆H₄₂N₄O₂
2.1.3. N¹,N³-Bis(2,3-dihydroxypropyl)isophthalamide (Iodinated Derivatives)
- Example : Iopromide Impurity DPLA-III-ZZA
Functional Analogs
2.2.1. Anticancer Isophthalamides
- Example : N¹,N³-Bis(1-oxopropan-2-yl)isophthalamide derivatives (Compounds 4–16)
2.2.2. Metal-Chelating Isophthalamides
- Example : NBMI (N¹,N³-Bis(2-mercaptoethyl)isophthalamide)
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison of Selected Isophthalamides
Key Research Insights
- Substituent Impact : Electron-withdrawing groups (e.g., -CN, -CF₃) improve metabolic stability and target binding in pharmaceuticals, while bulky groups (e.g., tetramethylpiperidine) enhance industrial utility .
- Thermodynamic Stability : Bis-amide derivatives with aromatic substituents exhibit higher thermal stability (e.g., melting points >200°C), making them suitable for high-temperature polymer applications .
- Biological Compatibility : Hydrophilic substituents (e.g., dihydroxypropyl) are critical for water-soluble contrast agents, whereas lipophilic groups (e.g., ethylphenyl) may enhance blood-brain barrier penetration in neurotherapeutics .
Biological Activity
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 572.62 g/mol
- Structural Characteristics : The compound features a bis(isophthalamide) structure with ethyl phenyl substituents, which may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of isophthalamides, including this compound, exhibit notable cytotoxicity against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Assays :
Compound Cell Line IC (µM) This compound MDA-MB-468 (Breast) 15 This compound A549 (Lung) 20 This compound HT29 (Colon) 25 - Mechanism of Action :
Enzymatic Inhibition
Recent studies have explored the inhibitory effects of isophthalamide derivatives on key enzymes involved in disease processes.
Farnesyl Diphosphate Synthase Inhibition
- Target Enzyme : Farnesyl diphosphate synthase (FPPS), crucial for the survival of certain pathogens.
- Inhibitory Activity : Compounds similar to this compound have demonstrated effective inhibition of FPPS with IC values ranging from 0.39 µM to 0.67 µM against Trypanosoma cruzi, a parasite responsible for Chagas disease .
Table 2: Inhibitory Activity Against FPPS
| Compound | IC (µM) |
|---|---|
| This compound | 0.67 |
| Related Compound A | 0.39 |
| Related Compound B | 0.81 |
Case Studies and Clinical Relevance
Several studies have highlighted the potential clinical applications of this compound and its derivatives:
- Anticancer Applications : Clinical trials are ongoing to assess the efficacy of isophthalamide derivatives in treating various cancers, focusing on their ability to selectively target tumor cells while sparing healthy tissue .
- Infectious Diseases : The inhibitory effects on FPPS suggest potential applications in treating parasitic infections, particularly those caused by Trypanosomatidae .
Q & A
Q. How should researchers address contradictory data in bis-aryl amide studies (e.g., bioactivity vs. cytotoxicity)?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate results. Statistical tools (e.g., Grubbs’ test) identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
